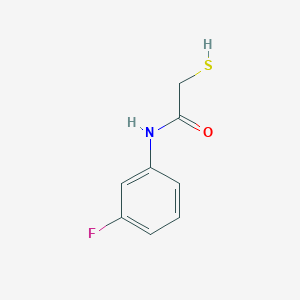![molecular formula C6H5F3N2O2 B2551080 N-[3-(三氟甲基)-1,2-噁唑-5-基]乙酰胺 CAS No. 110235-22-8](/img/structure/B2551080.png)
N-[3-(三氟甲基)-1,2-噁唑-5-基]乙酰胺
描述
The compound N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide is a chemical entity that can be derived from various synthetic pathways and has potential applications in different fields such as insecticidal activity and biological evaluations. The structure of this compound suggests the presence of an oxazole ring, which is a five-membered heterocycle containing both nitrogen and oxygen, and a trifluoromethyl group which is known for its electron-withdrawing properties .
Synthesis Analysis
The synthesis of related acetamide compounds often involves the use of starting materials that undergo functional group transformations to yield the desired product. For instance, the oxidation of N-(4-chloro-3-methyl-5-isothiazolyl) acetamide derivatives can be achieved using dimethylformamide dimethylacetal, leading to a variety of functional group transformations . Another approach is the Ugi four-component reaction, which assembles intermediates that can undergo further reactions such as copper-catalyzed tandem reactions to produce complex fused tricyclic scaffolds . Additionally, novel methods for synthesizing N-substituted acetamides involve amination and cyclization reactions followed by reactions with catalysts to yield the target compounds .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by spectroscopic methods such as IR, NMR, and mass spectrometry. These methods confirm the presence of the expected functional groups and the overall molecular framework. For example, the synthesis of N-(4-(3-oxomorpholino)phenyl) acetamide derivatives involves structural variations that are confirmed by spectral data . The molecular structure can significantly influence the biological activity of these compounds, as seen in the evaluation of N-(3-Trifluoroacetyl-indol-7-yl) acetamides, where the arrangement of substituents affects their antiplasmodial properties .
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, which are essential for their functionalization and biological activity. The Beckmann rearrangement is one such reaction that has been utilized in the synthesis of N-(3-Trifluoroacetyl-indol-7-yl) acetamides, followed by trifluoroacetylation to yield compounds with potential antiplasmodial properties . The reactivity of these compounds is also influenced by their intermolecular interactions, such as hydrogen bonding and halogen interactions, which can be observed in the crystal structures of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide and its derivatives are influenced by their molecular structures. The presence of electronegative groups like trifluoromethyl can affect the compound's lipophilicity, boiling point, and stability. The crystallographic analysis of similar compounds reveals the influence of intermolecular interactions on the compound's solid-state properties, such as melting point and solubility .
科学研究应用
合成和结构分析
- 合成和动态立体化学:研究表明合成与N-[3-(三氟甲基)-1,2-噁唑-5-基]乙酰胺相关的新化合物,突出硅配位在复杂分子结构创建中的重要性。这些研究为这类化合物的动态立体化学提供了见解,这对于设计具有特定取向和性质的分子至关重要(Negrebetsky et al., 2008)。
抗菌应用
- 三唑衍生物的抗菌评价:一项关于合成1,4-二取代1,2,3-三唑并连接生物活性苯并噻唑核的研究探索了它们的抗菌活性。这些化合物显示出对各种细菌和真菌菌株有希望的抗菌活性,展示了N-[3-(三氟甲基)-1,2-噁唑-5-基]乙酰胺衍生物作为有效抗菌剂的潜力(Rezki, 2016)。
抗疟疾和抗结核特性
- 抗疟疾特性评估:新型N-(3-三氟乙酰基-吲哚-7-基)乙酰胺已被合成并评估其体外抗疟疾特性。初步结果揭示了生物活性的某些结构要求,为开发治疗疟疾的新疗法提供了途径(Mphahlele et al., 2017)。
- 抗分枝杆菌剂:新型氟代吡唑-1,2,3-三唑杂合物的合成显示出有希望的体外抗分枝杆菌活性,突显了这些化合物在治疗结核病中的潜力(Emmadi et al., 2015)。
药物发现和设计
- 点击化学在药物发现中的应用:点击化学的应用,涉及合成1,2,3-三唑,为药物发现中分子连接提供了一种强大的方法。这种技术已被应用于创造具有潜在生物靶标的化合物,表明N-[3-(三氟甲基)-1,2-噁唑-5-基]乙酰胺衍生物在药物化学中的广泛适用性(Kolb & Sharpless, 2003)。
安全和危害
属性
IUPAC Name |
N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c1-3(12)10-5-2-4(11-13-5)6(7,8)9/h2H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHMJANPVRFCAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NO1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide | |
CAS RN |
110235-22-8 | |
| Record name | N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

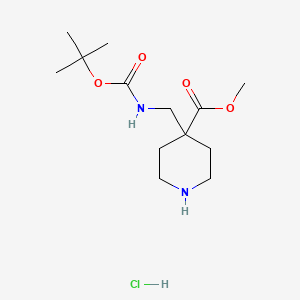
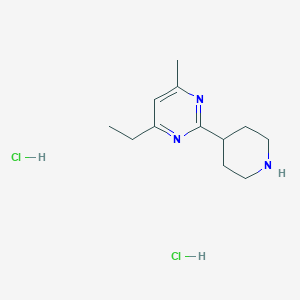
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2550999.png)
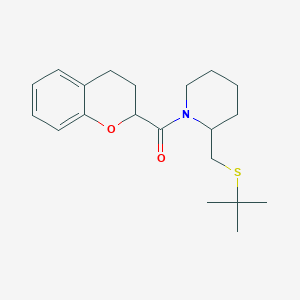
![N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2551004.png)
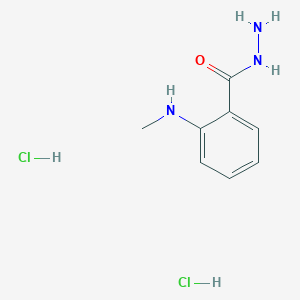
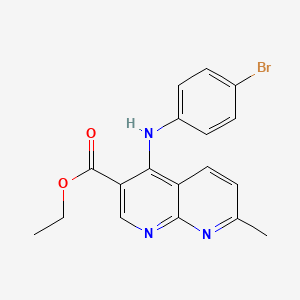
![2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B2551008.png)
![N-[5-acetyl-6-[(E)-2-[(3-methoxyphenyl)methylamino]ethenyl]-2-oxopyran-3-yl]benzamide](/img/structure/B2551009.png)
![N-(3-chloro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2551011.png)
![Ethyl 3-{[(2-thienylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2551013.png)

![1-(3,4-dimethoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2551016.png)
